1,3-Benzoxazol-2-ylacetonitrile

Description

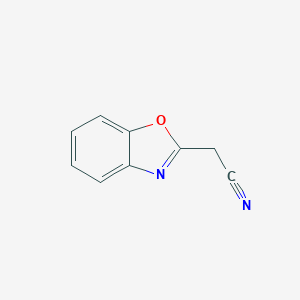

Structure

3D Structure

Properties

IUPAC Name |

2-(1,3-benzoxazol-2-yl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O/c10-6-5-9-11-7-3-1-2-4-8(7)12-9/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGUJPJCKRWSDCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(O2)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80357100 | |

| Record name | 1,3-benzoxazol-2-ylacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80357100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15344-56-6 | |

| Record name | 1,3-benzoxazol-2-ylacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80357100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(1,3-benzoxazol-2-yl)acetonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1,3-Benzoxazol-2-ylacetonitrile (CAS: 15344-56-6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core properties of 1,3-Benzoxazol-2-ylacetonitrile (CAS: 15344-56-6), a heterocyclic compound of interest in medicinal chemistry. This document collates available data on its physicochemical properties, synthesis, and safety profile. While the broader class of benzoxazoles exhibits significant biological activities, specific experimental data on the biological effects and detailed spectroscopic analysis of this particular compound are not extensively available in the public domain. This guide aims to serve as a foundational resource for researchers, highlighting both the known characteristics and the existing gaps in knowledge for future investigation.

Physicochemical Properties

This compound is a solid, pale brown to light brown in color.[1] Its core structure consists of a benzene ring fused to an oxazole ring, with an acetonitrile group attached at the 2-position.

Table 1: Physicochemical Data for this compound

| Property | Value | Source |

| CAS Number | 15344-56-6 | [1] |

| Molecular Formula | C₉H₆N₂O | [1] |

| Molecular Weight | 158.16 g/mol | [1] |

| Melting Point | 56-57 °C | [1] |

| Boiling Point (Predicted) | 295.8 ± 23.0 °C | [1] |

| Density (Predicted) | 1.257 ± 0.06 g/cm³ | [1] |

| Solubility | Slightly soluble in Chloroform and Methanol. | [1] |

| pKa (Predicted) | 0.79 ± 0.10 | [1] |

| Appearance | Pale Brown to Light Brown Solid | [1] |

Synthesis

A common method for the synthesis of this compound involves the condensation of o-aminophenol with malononitrile.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from a patented synthesis method.[2]

Materials:

-

o-Aminophenol

-

Malononitrile

-

Ethanol

-

Glacial Acetic Acid

-

Solvents for column chromatography (e.g., ethyl acetate/hexane mixture)

-

Silica gel for column chromatography

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Magnetic stirrer

-

Rotary evaporator

-

Thin Layer Chromatography (TLC) apparatus

-

Column chromatography setup

Procedure:

-

In a round-bottom flask, dissolve o-aminophenol in ethanol.

-

Add glacial acetic acid to the solution.

-

Heat the mixture to reflux with stirring.

-

Once refluxing, add malononitrile to the reaction mixture. The mass ratio of o-aminophenol to malononitrile can be in the range of 3:4 to 3:10.[2]

-

Continue the reaction under reflux for 8 to 15 hours.[2]

-

Monitor the progress of the reaction by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel to obtain pure this compound.[2]

Logical Workflow for Synthesis:

Caption: Synthetic workflow for this compound.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The spectrum is expected to show signals in the aromatic region (around 7.0-8.0 ppm) corresponding to the four protons on the benzene ring. The methylene (-CH₂-) protons adjacent to the benzoxazole ring and the nitrile group would likely appear as a singlet further upfield.

-

¹³C NMR: The spectrum should display nine distinct carbon signals. The carbon of the nitrile group (-C≡N) is expected in the 115-120 ppm region. The aromatic carbons will appear between approximately 110 and 150 ppm. The methylene carbon will be found in the aliphatic region, and the C-2 carbon of the benzoxazole ring will be significantly downfield.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands for its functional groups.

Table 2: Predicted IR Absorption Bands

| Functional Group | Expected Wavenumber (cm⁻¹) |

| C≡N (Nitrile) | ~2260 - 2220 |

| C=N (Oxazole ring) | ~1650 - 1590 |

| C=C (Aromatic ring) | ~1600 and ~1475 |

| C-O-C (Oxazole ring) | ~1250 |

| Aromatic C-H | Above 3000 |

| Aliphatic C-H | Below 3000 |

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 158. Fragmentation patterns would likely involve the loss of the acetonitrile group and cleavage of the oxazole ring.

Safety and Toxicology

This compound is classified as harmful if swallowed, and causes skin and serious eye irritation.[1] It may also cause respiratory irritation.[1]

Table 3: GHS Hazard Information

| Hazard Statement | Code |

| Harmful if swallowed | H302 |

| Causes skin irritation | H315 |

| Causes serious eye irritation | H319 |

| May cause respiratory irritation | H335 |

Precautionary Statements: Standard laboratory safety precautions should be taken when handling this compound. This includes wearing protective gloves, clothing, and eye protection. Work should be conducted in a well-ventilated area, and dust formation should be avoided.

Biological Activity and Applications

The benzoxazole scaffold is a prominent feature in many biologically active compounds, with derivatives exhibiting a wide range of activities including anticancer, antimicrobial, and anti-inflammatory properties.[3][4]

However, specific studies on the biological activity, mechanism of action, or potential signaling pathways of this compound (CAS 15344-56-6) are not available in the reviewed scientific literature. Therefore, a signaling pathway diagram cannot be generated at this time due to the lack of experimental data for this specific molecule.

General Biological Potential of Benzoxazole Derivatives:

References

An In-depth Technical Guide to 1,3-Benzoxazol-2-ylacetonitrile: Physicochemical Properties and Synthetic Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3-Benzoxazol-2-ylacetonitrile is a heterocyclic organic compound featuring a benzoxazole core functionalized with an acetonitrile group at the 2-position. This scaffold is of significant interest in medicinal chemistry due to the established diverse biological activities of the broader benzoxazole class of molecules. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound. It details experimental protocols for its synthesis and characterization, based on established methodologies for analogous compounds. Furthermore, this document explores the potential biological relevance of this compound by examining the known activities of structurally related benzoxazole derivatives, which have been shown to modulate key signaling pathways implicated in various disease states.

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the tables below. These data are crucial for its handling, characterization, and application in research and development.

Table 1: General and Physical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₉H₆N₂O | [1] |

| Molecular Weight | 158.16 g/mol | [1] |

| CAS Number | 15344-56-6 | [1] |

| Appearance | Pale Brown to Light Brown Solid | ChemicalBook |

| Melting Point | 56-57 °C | ChemicalBook |

| Boiling Point (Predicted) | 295.8 ± 23.0 °C | ChemicalBook |

| pKa (Predicted) | 0.79 ± 0.10 | [1] |

| Solubility | Slightly soluble in Chloroform and Methanol | ChemicalBook |

Table 2: Computed Chemical Properties of this compound

| Property | Value | Reference |

| Topological Polar Surface Area | 49.8 Ų | [1] |

| Hydrogen Bond Acceptor Count | 3 | [1] |

| Complexity | 208 | [1] |

| Monoisotopic Mass | 158.048012819 Da | [1] |

Spectroscopic and Analytical Data (Predicted)

Table 3: Predicted Spectroscopic Data for this compound

| Technique | Predicted Key Signals and Interpretations |

| ¹H NMR | Aromatic protons (4H) in the benzoxazole ring system are expected in the δ 7.0-8.0 ppm region. A singlet for the methylene protons (2H) of the acetonitrile group is anticipated, likely in the δ 3.5-4.5 ppm range. |

| ¹³C NMR | Aromatic carbons will appear in the δ 110-155 ppm region. The nitrile carbon (C≡N) is expected around δ 115-120 ppm. The methylene carbon (CH₂) signal would likely be in the δ 20-30 ppm range. The carbon at the 2-position of the benzoxazole ring is expected to be significantly downfield. |

| Infrared (IR) Spectroscopy | A sharp, medium intensity peak for the C≡N stretch is expected around 2240-2260 cm⁻¹. Aromatic C-H stretching vibrations will be observed above 3000 cm⁻¹. C=N and C=C stretching vibrations of the benzoxazole ring will appear in the 1500-1650 cm⁻¹ region. C-O stretching will be present in the 1000-1300 cm⁻¹ range. |

| Mass Spectrometry (MS) | The molecular ion peak (M⁺) would be observed at m/z = 158. Common fragmentation patterns for 2-substituted benzoxazoles may include the loss of the acetonitrile side chain and cleavage of the oxazole ring. |

Experimental Protocols

The following protocols are based on established methods for the synthesis and characterization of 2-substituted benzoxazoles and related compounds.

Synthesis of this compound

A plausible synthetic route involves the condensation of 2-aminophenol with a suitable C2 synthon. One such approach is adapted from methodologies for the synthesis of 2-substituted benzoxazoles.

Experimental Workflow: Synthesis

Caption: A general workflow for the synthesis of this compound.

Detailed Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-aminophenol in ethanol.

-

Catalyst Addition: Add a catalytic amount of glacial acetic acid to the solution.

-

Reactant Addition and Reflux: Heat the mixture to reflux and add malononitrile. Maintain the reflux for 8-15 hours.

-

Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC).

-

Solvent Removal: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Characterization Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Prepare a sample by dissolving 5-10 mg of the purified product in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

Process the spectra and assign the chemical shifts of the protons and carbons.

Infrared (IR) Spectroscopy:

-

Obtain the IR spectrum of the solid sample using an ATR-FTIR spectrometer.

-

Record the spectrum over a range of 4000-400 cm⁻¹.

-

Identify the characteristic absorption bands for the functional groups present in the molecule.

Mass Spectrometry (MS):

-

Introduce a dilute solution of the sample into a mass spectrometer, typically using an electrospray ionization (ESI) source.

-

Acquire the mass spectrum in both positive and negative ion modes.

-

Determine the mass of the molecular ion and analyze the fragmentation pattern to confirm the structure.

Potential Biological Activity and Signaling Pathway Interactions

While no specific biological activities have been reported for this compound, the benzoxazole scaffold is a well-established pharmacophore present in numerous biologically active compounds. Benzoxazole derivatives have been reported to exhibit a wide range of pharmacological effects, including anticancer, antimicrobial, and anti-inflammatory properties. These activities often stem from their ability to interact with and modulate the function of key enzymes and signaling pathways.

For instance, certain benzoxazole derivatives have been identified as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key regulator of angiogenesis, which is crucial for tumor growth and metastasis. Inhibition of VEGFR-2 can block downstream signaling pathways, such as the MAPK/ERK and PI3K/Akt pathways, leading to reduced cell proliferation and induction of apoptosis.

Other benzoxazole-containing molecules have been shown to act as antagonists of Toll-like Receptor 9 (TLR9), a receptor involved in the innate immune response and implicated in inflammatory diseases. By blocking TLR9, these compounds can inhibit the activation of downstream signaling cascades that lead to the production of pro-inflammatory cytokines.

Hypothetical Signaling Pathway Modulation by a Benzoxazole Derivative

Caption: Hypothetical inhibition of a receptor tyrosine kinase signaling pathway.

Experimental Workflow: Cytotoxicity Assay

Caption: A standard workflow for assessing the cytotoxic effects of a compound.

Conclusion

This compound is a compound with well-defined physicochemical properties that can be synthesized and characterized using standard laboratory techniques. While its specific biological activities remain to be elucidated, its structural relationship to a broad class of pharmacologically active benzoxazole derivatives suggests its potential as a valuable scaffold for the development of novel therapeutic agents. Further investigation into its biological effects, particularly its interaction with key cellular signaling pathways, is warranted to fully explore its potential in drug discovery.

References

The Diverse Biological Activities of Benzoxazole-Containing Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Benzoxazole and its derivatives represent a cornerstone in medicinal chemistry, demonstrating a vast array of pharmacological activities.[1] Their structural similarity to naturally occurring nucleic acid bases allows for facile interaction with biological macromolecules, making them a fertile ground for the development of novel therapeutic agents.[1] This technical guide provides an in-depth overview of the significant biological activities of benzoxazole-containing compounds, with a focus on their anticancer, antimicrobial, and antiviral properties. The content herein is supported by quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to empower researchers in their drug discovery and development endeavors.

Anticancer Activity

Benzoxazole derivatives have emerged as potent anticancer agents, exhibiting cytotoxicity against a wide range of cancer cell lines.[2] Their mechanisms of action are diverse and often involve the inhibition of key enzymes and signaling pathways crucial for cancer cell proliferation, survival, and angiogenesis.

Inhibition of Kinase Signaling Pathways

Several benzoxazole-containing compounds have been identified as inhibitors of critical protein kinases involved in tumorigenesis.

-

VEGFR-2 Inhibition: Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key mediator of angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis.[3] Benzoxazole derivatives have been designed as potent VEGFR-2 inhibitors.[3] Upon binding of its ligand, VEGF-A, VEGFR-2 dimerizes and autophosphorylates, activating downstream signaling cascades like the PLCγ-PKC-Raf-MEK-MAPK and PI3K/Akt pathways, which promote endothelial cell proliferation, migration, and survival.[4][5][6] By blocking the ATP-binding site of VEGFR-2, benzoxazole inhibitors can abrogate these downstream signals, thereby inhibiting angiogenesis and suppressing tumor growth.

-

Aurora B Kinase Inhibition: Aurora B kinase is a crucial regulator of mitosis, playing a key role in chromosome segregation and cytokinesis.[7][8] Its overexpression is common in many cancers, leading to genomic instability.[7] Benzoxazole analogs have been developed as inhibitors of Aurora B kinase.[9] Aurora B is a component of the Chromosomal Passenger Complex (CPC) and its activity is essential for the proper attachment of microtubules to kinetochores and for the spindle assembly checkpoint.[8][10] Inhibition of Aurora B by benzoxazole derivatives can lead to mitotic arrest and ultimately, apoptosis in cancer cells.

Induction of Cytochrome P450 CYP1A1

Certain benzoxazole derivatives, such as the experimental antitumor agent Phortress, exhibit a unique mechanism of action involving metabolic activation by cytochrome P450 1A1 (CYP1A1).[11][12] Phortress is a prodrug that is metabolized by CYP1A1 into a reactive species that forms DNA adducts, leading to cancer cell death.[11] This activation is often mediated through the Aryl Hydrocarbon Receptor (AhR). Upon ligand binding, the AhR translocates to the nucleus, dimerizes with the Ah Receptor Nuclear Translocator (ARNT), and binds to Dioxin-Responsive Elements (DREs) in the promoter region of the CYP1A1 gene, inducing its transcription.[13]

Quantitative Anticancer Activity Data

The following table summarizes the in vitro anticancer activity of selected benzoxazole derivatives against various human cancer cell lines, presented as IC50 values (the concentration required to inhibit the growth of 50% of cells).

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole (5F 203) Metabolite | Breast (MCF-7) | 0.01 µM (GI50) | [11] |

| Benzoxazole-1,2,4-oxadiazole derivative | A-549 (Lung) | 8.46 | [2] |

| Benzoxazole clubbed 2-pyrrolidinone (Compound 19) | SNB-75 (CNS Cancer) | 35.49% GI | [14] |

| Benzoxazole clubbed 2-pyrrolidinone (Compound 20) | SNB-75 (CNS Cancer) | 31.88% GI | [14] |

| 5-chlorotolylbenzoxazole 5A | Topoisomerase II | 22.3 | [15] |

| 2-arylbenzoxazole 4A | Topoisomerase II | 18.8 | [15] |

| Imidazo[1,2-a]pyrimidine derivative 3d | MCF-7 (Breast) | 43.4 | [16] |

| Imidazo[1,2-a]pyrimidine derivative 4d | MDA-MB-231 (Breast) | 35.1 | [16] |

| Compound 3a | A549 (Lung) | 5.988 | [16] |

Antimicrobial Activity

Benzoxazole derivatives display a broad spectrum of antimicrobial activity against both bacteria and fungi, making them promising candidates for the development of new anti-infective agents.

Quantitative Antimicrobial Activity Data

The antimicrobial efficacy of benzoxazole compounds is typically evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism. The following table presents the MIC values of various benzoxazole derivatives against a range of microbial strains.

| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |

| 2-(4-methoxyphenyl)-4-methyl-7-isopropyl-1,3-benzoxazol-5-ol | Escherichia coli | 39 | [17] |

| 2-(4-methoxyphenyl)-4-methyl-7-isopropyl-1,3-benzoxazol-5-ol | Sarcina lutea | 20 | [17] |

| 2-(4-trifluoromethyl)-4-methyl-7-isopropyl-1,3-benzoxazol-5-ol | Escherichia coli | 39 | [17] |

| 2-(4-trifluoromethyl)-4-methyl-7-isopropyl-1,3-benzoxazol-5-ol | Sarcina lutea | 20 | [17] |

| 2-(1,3-benzoxazol-2-ylsulfanyl)-1-(4-bromophenyl)ethanone (5d) | Candida albicans SC5314 | 16 | [17] |

| 2-(1,3-benzoxazol-2-ylsulfanyl)-1-(2,3,4-trichlorophenyl)ethanone (5i) | Candida glabrata | 16 | [17] |

| Novel Benzoxazole Derivative (Compound 1A) | Escherichia coli | 25 | [18] |

| Novel Benzoxazole Derivative (Compound 2A) | Staphylococcus aureus | 12.5 | [18] |

| Chalcone derivative Z2 | Xanthomonas oryzae pv. oryzae | 8.10 | [19] |

| Compound 10 | Bacillus subtilis | 1.14 x 10⁻³ µM | [20] |

| Compound 24 | Escherichia coli | 1.40 x 10⁻³ µM | [20] |

| Compound 19 | Aspergillus niger | 2.40 x 10⁻³ µM | [20] |

| Compound 1 | Candida albicans | 0.34 x 10⁻³ µM | [20] |

Antiviral Activity

The antiviral potential of benzoxazole-containing compounds has been investigated against a variety of DNA and RNA viruses.

Quantitative Antiviral Activity Data

The antiviral activity is often expressed as the EC50 value, the concentration of a drug that gives half-maximal response. The following table summarizes the antiviral activity of selected benzoxazole derivatives.

| Compound/Derivative | Virus | Activity (EC50/IC50) | Reference |

| Flavonol derivative X17 | Tobacco Mosaic Virus (TMV) | Curative: 127.6 µg/mL, Protective: 101.2 µg/mL | [21] |

| Chalcone derivative Z15 | Tobacco Mosaic Virus (TMV) | Curative: 101.97 µg/mL | [19] |

| Chalcone derivative Z16 | Tobacco Mosaic Virus (TMV) | Protective: 104.05 µg/mL | [19] |

| 6-(3-fluorobenzoyl)benzoxazolin-2-one | Human Cytomegalovirus (HCMV) & Varicella-Zoster Virus (VZV) | Selectivity Index (CC50/IC50) = 10-20 | [22] |

| Benzotriazole derivative 18e | Coxsackievirus B5 | 6-18.5 µM | [23] |

Experimental Protocols

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[24] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to its insoluble purple formazan.[24] The amount of formazan produced is directly proportional to the number of living cells.

Materials:

-

Cancer cell lines

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Benzoxazole compound (dissolved in a suitable solvent, e.g., DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate overnight to allow for cell attachment.[25]

-

Compound Treatment: Treat the cells with various concentrations of the benzoxazole compound and a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).[25]

-

MTT Addition: After the incubation period, remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.

-

Incubation with MTT: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.[26]

-

Solubilization: Carefully remove the MTT solution and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[26]

-

Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. The reference wavelength is typically set at 630 nm.[26]

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

Agar Well Diffusion Assay for Antimicrobial Activity

The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of a compound.[27]

Materials:

-

Bacterial or fungal strains

-

Muller-Hinton Agar (MHA) or other suitable agar medium

-

Sterile petri dishes

-

Sterile cork borer

-

Benzoxazole compound (dissolved in a suitable solvent)

-

Positive control (standard antibiotic) and negative control (solvent)

-

Incubator

Procedure:

-

Inoculum Preparation: Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard).[27]

-

Plate Preparation: Pour the molten agar into sterile petri dishes and allow it to solidify.

-

Inoculation: Evenly spread the microbial inoculum over the surface of the agar plate using a sterile swab.[28]

-

Well Creation: Create wells of a specific diameter (e.g., 6 mm) in the agar using a sterile cork borer.[29][30]

-

Compound Application: Add a defined volume (e.g., 100 µL) of the benzoxazole compound solution, positive control, and negative control into separate wells.[29][30]

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.[29]

-

Zone of Inhibition Measurement: After incubation, measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters. A larger zone diameter indicates greater antimicrobial activity.[28]

Signaling Pathway and Workflow Diagrams

The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the biological activities of benzoxazole compounds.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]

- 6. Vascular Endothelial Growth Factor Receptor -2 in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Aurora B Is Regulated by the Mitogen-activated Protein Kinase/Extracellular Signal-regulated Kinase (MAPK/ERK) Signaling Pathway and Is a Valuable Potential Target in Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Making the Auroras glow: regulation of Aurora A and B kinase function by interacting proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 9. creative-diagnostics.com [creative-diagnostics.com]

- 10. Frontiers | The Aurora B Kinase in Chromosome Bi-Orientation and Spindle Checkpoint Signaling [frontiersin.org]

- 11. The experimental antitumor agents Phortress and doxorubicin are equiactive against human-derived breast carcinoma xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis of some new benzoxazole derivatives and investigation of their anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Induction of CYP1A1. The AhR/DRE paradigm: transcription, receptor regulation, and expanding biological roles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Analgesic and Anticancer Activity of Benzoxazole Clubbed 2-Pyrrolidinones as Novel Inhibitors of Monoacylglycerol Lipase - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. benchchem.com [benchchem.com]

- 18. researchgate.net [researchgate.net]

- 19. Design, synthesis, antibacterial and antiviral evaluation of chalcone derivatives containing benzoxazole - Arabian Journal of Chemistry [arabjchem.org]

- 20. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Novel flavonol derivatives containing benzoxazole as potential antiviral agents: design, synthesis, and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Synthesis and antiviral activity of 6-benzoyl-benzoxazolin-2-one and 6-benzoyl-benzothiazolin-2-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Design, Synthesis, and Antiviral Activities of New Benzotriazole-Based Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 24. benchchem.com [benchchem.com]

- 25. texaschildrens.org [texaschildrens.org]

- 26. MTT assay overview | Abcam [abcam.com]

- 27. chemistnotes.com [chemistnotes.com]

- 28. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 29. botanyjournals.com [botanyjournals.com]

- 30. webcentral.uc.edu [webcentral.uc.edu]

The Advent and Ascendance of 2-Cyanomethylbenzoxazoles: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzoxazole scaffold, a bicyclic system comprising a benzene ring fused to an oxazole ring, is a cornerstone in medicinal chemistry, renowned for conferring a diverse range of biological activities upon its derivatives. Among these, the 2-cyanomethylbenzoxazole core has emerged as a particularly intriguing pharmacophore, demonstrating significant potential across various therapeutic areas, including antimicrobial, anticancer, and herbicidal applications. This technical guide provides an in-depth exploration of the discovery, history, synthesis, and biological significance of 2-cyanomethylbenzoxazoles, tailored for professionals engaged in drug discovery and development.

Discovery and Historical Perspective

The precise first synthesis of 2-cyanomethylbenzoxazole is not prominently documented in readily available historical literature. However, the development of related benzazole compounds provides a likely context for its emergence. The closely related analogue, 2-cyanomethylbenzothiazole, was first reported in 1939 through a multi-step synthesis starting from 2-methylbenzothiazole. Early synthetic strategies for benzoxazoles, in general, often involved the condensation of an o-aminophenol with a carboxylic acid or its derivative. It is plausible that the first synthesis of 2-cyanomethylbenzoxazole was achieved through a similar pathway, likely involving the reaction of o-aminophenol with ethyl cyanoacetate or a related cyanoacetic acid derivative.

The evolution of synthetic methodologies has since provided more efficient and versatile routes to 2-cyanomethylbenzoxazoles and their derivatives. Modern approaches often focus on improving yields, reducing reaction times, and employing milder conditions, reflecting the broader advancements in synthetic organic chemistry.

Synthetic Methodologies

The primary and most established method for the synthesis of the 2-cyanomethylbenzoxazole core involves the condensation of o-aminophenol with a reagent providing the cyanomethyl moiety.

Classical Synthesis from o-Aminophenol and Ethyl Cyanoacetate

This foundational method involves the direct condensation of o-aminophenol with ethyl cyanoacetate. The reaction is typically carried out at elevated temperatures, often in the presence of a dehydrating agent or under conditions that facilitate the removal of water and ethanol to drive the cyclization.

Experimental Protocol: Synthesis of 2-(Cyanomethyl)benzoxazole

-

Reactants: o-Aminophenol (1 eq.), Ethyl cyanoacetate (1.1 eq.).

-

Solvent: High-boiling point solvent such as xylene or no solvent.

-

Procedure:

-

A mixture of o-aminophenol and ethyl cyanoacetate is heated, typically at a temperature range of 140-180 °C, for several hours.

-

The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The resulting solid is triturated with a suitable solvent (e.g., ethanol or hexane) to remove unreacted starting materials and byproducts.

-

The crude product is then purified by recrystallization from an appropriate solvent (e.g., ethanol) to yield pure 2-(cyanomethyl)benzoxazole.

-

Synthesis of 2-Cyanomethylbenzoxazole Derivatives

Further functionalization of the 2-cyanomethylbenzoxazole core can be achieved through various reactions targeting the active methylene group or the aromatic ring.

Experimental Protocol: Synthesis of 2-[(4-chlorophenylazo)cyanomethyl]benzoxazole [1]

-

Reactants: 2-Cyanomethylbenzoxazole (10 mmol), 4-chloroaniline (10 mmol), Sodium nitrite (15 mmol), Acetic acid.

-

Procedure:

-

An ice-cooled solution of the diazonium salt is prepared by the dropwise addition of a sodium nitrite solution to a solution of 4-chloroaniline in acetic acid.

-

This freshly prepared diazonium salt solution is then added dropwise with stirring to an ice-cooled solution of 2-cyanomethylbenzoxazole in acetic acid.

-

Stirring is continued for 30 minutes in the cold.

-

Water is added to the reaction mixture to precipitate the product.

-

The precipitate is filtered, washed with water, and dried.

-

The crude product is purified by recrystallization from ethanol.

-

Experimental Protocol: Synthesis of 2-[(arylidene)cyanomethyl]benzoxazoles [1]

-

Reactants: 2-Cyanomethylbenzoxazole (4 mmol), appropriate aldehyde (4 mmol), Triethylamine (catalytic amount).

-

Solvent: Absolute ethanol (10 mL).

-

Procedure:

-

To a stirred solution of 2-cyanomethylbenzoxazole in absolute ethanol, a few drops of triethylamine and the corresponding aldehyde are added.

-

The reaction mixture is stirred at room temperature for 3 hours.

-

The resulting crystalline product is collected by filtration, washed with ethanol, and dried.

-

Further purification can be achieved by recrystallization from a suitable solvent like dioxane.

-

Biological Activities and Quantitative Data

Derivatives of 2-cyanomethylbenzoxazole have demonstrated a wide spectrum of biological activities. The following tables summarize key quantitative data from various studies.

Anticancer Activity

| Compound/Derivative | Cell Line | IC50 (µM) | Reference |

| Benzoxazole Derivative 3m | HT-29 (Colon) | 0.89 ± 0.05 | [2] |

| MCF7 (Breast) | 1.12 ± 0.08 | [2] | |

| A549 (Lung) | 1.56 ± 0.11 | [2] | |

| HepG2 (Liver) | 2.14 ± 0.15 | [2] | |

| C6 (Brain) | 3.21 ± 0.22 | [2] | |

| Benzoxazole Derivative 3n | HT-29 (Colon) | 0.95 ± 0.06 | [2] |

| MCF7 (Breast) | 1.25 ± 0.09 | [2] | |

| A549 (Lung) | 1.87 ± 0.13 | [2] | |

| HepG2 (Liver) | 2.54 ± 0.18 | [2] | |

| C6 (Brain) | 3.88 ± 0.27 | [2] |

Antimicrobial Activity

| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |

| 2-(p-chloro-benzyl)-5-[3-(4-ethly-1-piperazynl) propionamido]-benzoxazole | S. aureus | 125 | [3] |

| E. coli | 250 | [3] | |

| C. albicans | 62.5 | [3] | |

| Benzoxazole Derivative 21 | S. pyogenes | 50 | [4] |

| S. aureus | 50 | [4] | |

| P. aeruginosa | 100 | [4] | |

| E. coli | 25 | [4] | |

| Benzoxazole Derivative 18 | S. pyogenes | 50 | [4] |

| S. aureus | 50 | [4] | |

| P. aeruginosa | 100 | [4] | |

| E. coli | 25 | [4] |

Mechanisms of Action and Signaling Pathways

The biological effects of 2-cyanomethylbenzoxazole derivatives are attributed to their interaction with various cellular targets and modulation of key signaling pathways. While specific pathways for each derivative are still under investigation, general mechanisms for the broader benzoxazole class have been proposed.

Anticancer Mechanism

The anticancer activity of certain benzoxazole derivatives is believed to involve the inhibition of crucial enzymes involved in DNA replication and cell cycle progression, such as topoisomerase II. By stabilizing the enzyme-DNA complex, these compounds can lead to DNA strand breaks and ultimately trigger apoptosis in cancer cells. Another proposed mechanism involves the inhibition of protein kinases that are often dysregulated in cancer, leading to the disruption of signaling cascades that promote cell proliferation and survival.

Caption: Proposed anticancer mechanism of 2-cyanomethylbenzoxazole derivatives.

Antimicrobial Mechanism

In bacteria, a primary target for benzoxazole derivatives is DNA gyrase (a type II topoisomerase), an essential enzyme for DNA replication, repair, and transcription. Inhibition of DNA gyrase leads to the accumulation of DNA strand breaks and subsequent bacterial cell death. The structural similarity of the benzoxazole core to nucleic acid bases may facilitate its interaction with DNA-processing enzymes.[3][5]

Caption: Proposed antimicrobial mechanism of 2-cyanomethylbenzoxazole derivatives.

Experimental Workflows

The discovery and development of novel 2-cyanomethylbenzoxazole derivatives follow a structured workflow, from initial synthesis to biological evaluation.

Caption: General workflow for the development of 2-cyanomethylbenzoxazole derivatives.

Conclusion and Future Directions

2-Cyanomethylbenzoxazoles represent a promising class of heterocyclic compounds with significant therapeutic potential. The versatility of their synthesis and the diverse range of biological activities make them attractive candidates for further drug development efforts. Future research should focus on elucidating the specific molecular targets and signaling pathways modulated by these compounds to enable rational drug design and optimization. Structure-activity relationship (SAR) studies will be crucial in identifying derivatives with enhanced potency, selectivity, and favorable pharmacokinetic profiles. The continued exploration of the 2-cyanomethylbenzoxazole scaffold is poised to yield novel therapeutic agents to address unmet medical needs in oncology, infectious diseases, and beyond.

References

- 1. Crystal Structure and Stereochemistry Study of 2-Substituted Benzoxazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of some new benzoxazole derivatives and investigation of their anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis, antimicrobial activity, density functional modelling and molecular docking with COVID-19 main protease studies of benzoxazole derivative: 2-(p-chloro-benzyl)-5-[3-(4-ethly-1-piperazynl) propionamido]-benzoxazole - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

In-Depth Technical Guide: Safety and Handling of 1,3-Benzoxazol-2-ylacetonitrile

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document has been compiled from publicly available information and is intended for guidance purposes only. A complete Safety Data Sheet (SDS) with comprehensive, validated quantitative data for 1,3-Benzoxazol-2-ylacetonitrile (CAS: 15344-56-6) was not fully available. The information on GHS classifications is based on data from limited sources and should be treated with caution. Users are strongly advised to perform their own risk assessments and consult a certified safety professional before handling this chemical.

Chemical Identification and Physical Properties

This section provides key identifiers and physical data for this compound.

| Property | Value | Reference |

| CAS Number | 15344-56-6 | [1][2] |

| Molecular Formula | C₉H₆N₂O | [1][2][3] |

| Molecular Weight | 158.16 g/mol | [1][2][3] |

| Appearance | Powder | |

| Melting Point | 70-72 °C | |

| Boiling Point | Data not available | |

| Solubility | Data not available | |

| Storage Temperature | Room Temperature |

Hazard Identification and GHS Classification

The following GHS classification is based on available data. A comprehensive toxicological profile for this compound has not been fully established.

| GHS Classification | Hazard Statement (H-code) | Precautionary Statement (P-code) |

| Signal Word | Warning | |

| Acute Toxicity, Oral | H302: Harmful if swallowed | P264, P270, P301+P312, P330, P501 |

| Acute Toxicity, Dermal | H312: Harmful in contact with skin | P280, P302+P352, P312, P362, P363, P501 |

| Skin Corrosion/Irritation | H315: Causes skin irritation | P264, P280, P302+P352, P332+P313, P362 |

| Eye Damage/Irritation | H319: Causes serious eye irritation | P264, P280, P305+P351+P338, P337+P313 |

| ST&T, Single Exposure | H335: May cause respiratory irritation | P261, P271, P304+P340, P312, P403+P233, P405, P501 |

ST&T: Specific Target Organ Toxicity

Safe Handling and Storage

Adherence to proper handling and storage protocols is critical to ensure the safety of laboratory personnel and the integrity of the chemical.

Personal Protective Equipment (PPE)

A risk assessment should be conducted before handling, but the following PPE is recommended as a minimum:

-

Eye Protection: ANSI-approved safety glasses with side shields or chemical splash goggles.[4]

-

Hand Protection: Chemically resistant gloves (e.g., Nitrile rubber). Breakthrough time and glove thickness should be appropriate for the duration and nature of the task.

-

Skin and Body Protection: A lab coat, long pants, and closed-toe shoes are mandatory to prevent skin exposure.[4] For tasks with a higher risk of splashing, a chemically resistant apron should be worn.

-

Respiratory Protection: All handling of the solid powder should be conducted in a certified chemical fume hood to avoid inhalation of dust.[4] If a fume hood is not available, a NIOSH-approved respirator with an appropriate particulate filter may be required.

General Handling Procedures

-

Avoid contact with eyes, skin, and clothing.[4]

-

Avoid breathing dust.

-

Wash hands thoroughly after handling.[4]

-

Use only in a well-ventilated area, preferably a chemical fume hood.[4][5]

-

Keep containers tightly closed when not in use.

Storage

-

Store in a cool, dry, and well-ventilated place.[4]

-

Keep containers tightly sealed.

-

Segregate from incompatible materials such as strong oxidizing agents.

-

Ensure the storage area is secure and accessible only to authorized personnel.

First Aid Measures

Immediate action is required in case of exposure.

| Exposure Route | First Aid Protocol |

| Inhalation | Move the victim to fresh air and keep them at rest in a position comfortable for breathing. If the person feels unwell, call a POISON CENTER or doctor. If breathing is difficult, trained personnel should administer oxygen. |

| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation occurs, seek medical advice. Wash contaminated clothing before reuse. |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. If eye irritation persists, get medical advice/attention. |

| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Call a POISON CENTER or doctor immediately if you feel unwell. |

Experimental Protocols: Safe Handling of a Crystalline Solid

This section provides a general methodology for handling this compound in a laboratory setting.

Objective: To safely weigh and prepare a solution of this compound.

Materials:

-

This compound

-

Appropriate solvent

-

Analytical balance

-

Spatula

-

Weighing paper or boat

-

Volumetric flask with stopper

-

Beaker

-

Magnetic stirrer and stir bar (optional)

-

Required PPE (see section 3.1)

Procedure:

-

Preparation:

-

Ensure the chemical fume hood is operational and the sash is at the appropriate working height.

-

Don all required PPE.

-

Gather all necessary equipment and place it within the fume hood.

-

Decontaminate the work surface within the fume hood.

-

-

Weighing:

-

Place a weighing boat on the analytical balance and tare it.

-

Carefully open the container of this compound inside the fume hood.

-

Using a clean spatula, transfer the desired amount of the crystalline solid to the weighing boat. Avoid generating dust.

-

Securely close the primary container.

-

Record the exact weight.

-

-

Dissolution:

-

Carefully transfer the weighed solid into the volumetric flask.

-

Add a small amount of the chosen solvent to the weighing boat to rinse any remaining crystals and transfer this rinse to the flask.

-

Add approximately half of the final required volume of solvent to the flask.

-

Stopper the flask and gently swirl to dissolve the solid. A magnetic stirrer can be used for this purpose.

-

Once the solid is fully dissolved, add the solvent up to the calibration mark.

-

Stopper the flask again and invert it several times to ensure the solution is homogeneous.

-

-

Cleanup and Waste Disposal:

-

Clean the spatula and any other contaminated reusable equipment.

-

Dispose of the weighing boat and any other contaminated disposable items in a designated solid chemical waste container.

-

Wipe down the work surface in the fume hood.

-

Dispose of gloves in the appropriate waste stream.

-

Wash hands thoroughly after the procedure is complete.

-

Visualizations

Safe Handling Workflow

Caption: Workflow for safely handling this compound.

First Aid Response Logic

Caption: Decision logic for first aid response to chemical exposure.

References

Thermochemical Profile of 1,3-Benzoxazol-2-ylacetonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical document provides a comprehensive overview of the available thermochemical data for the heterocyclic compound 1,3-Benzoxazol-2-ylacetonitrile (CAS: 15344-56-6; Molecular Formula: C₉H₆N₂O). Due to a lack of experimentally determined thermochemical values in the current body of scientific literature, this guide presents a detailed synthesis protocol for the compound, which can be utilized for the production of material for future experimental thermochemical analysis. Furthermore, generalized experimental protocols for key thermochemical measurement techniques—combustion calorimetry, differential scanning calorimetry (DSC), and the Knudsen effusion method—are provided, based on established methodologies for similar benzoxazole derivatives. These protocols offer a foundational approach for researchers seeking to determine the standard molar enthalpy of formation, phase transition behavior, and sublimation enthalpy of this compound. Additionally, this guide outlines a common computational approach, the G3(MP2)//B3LYP method, which can be employed to calculate theoretical thermochemical properties to complement and support experimental findings. A visual representation of the synthesis workflow is also included to facilitate laboratory application.

Introduction

This compound is a heterocyclic organic compound that serves as a valuable building block in medicinal chemistry and materials science.[1] Its derivatives have been investigated for a range of biological activities. A thorough understanding of the thermochemical properties of this core structure is essential for reaction optimization, safety assessments, and the prediction of its behavior in various chemical and biological systems.

Currently, there is a notable absence of published experimental data regarding the thermochemical properties of this compound. This guide aims to bridge this gap by providing detailed synthesis and generalized experimental protocols to encourage and facilitate the determination of these crucial parameters.

Physicochemical Data

A summary of the basic physicochemical properties of this compound is presented in Table 1.

| Property | Value | Source |

| CAS Number | 15344-56-6 | [1][2] |

| Molecular Formula | C₉H₆N₂O | [2][3] |

| Molecular Weight | 158.16 g/mol | [2][3] |

| Canonical SMILES | C1=CC=C2C(=C1)N=C(O2)CC#N | [3] |

| Topological Polar Surface Area | 49.8 Ų | [3] |

| Hydrogen Bond Acceptor Count | 3 | [3] |

Synthesis of this compound

A detailed experimental protocol for the synthesis of this compound has been reported, providing a reliable method for obtaining the compound for further studies.[4]

Experimental Protocol

The synthesis involves the condensation reaction of ortho-aminophenol with malononitrile in the presence of glacial acetic acid and ethanol.[4]

Materials:

-

ortho-Aminophenol

-

Malononitrile

-

Ethanol

-

Glacial Acetic Acid

Procedure:

-

Dissolve ortho-aminophenol in ethanol in a reaction flask.

-

Add glacial acetic acid to the solution.

-

Heat the mixture to reflux.

-

Add malononitrile to the refluxing solution.

-

Continue the reaction for 8 to 15 hours, monitoring the progress using thin-layer chromatography (TLC).

-

Upon completion, evaporate the solvent under reduced pressure.

-

Purify the crude product by column chromatography to obtain this compound.

A yield of over 90% has been reported for this method.[4]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Generalized Experimental Protocols for Thermochemical Analysis

While specific experimental data for this compound is unavailable, the following sections outline generalized protocols for determining key thermochemical parameters based on methodologies applied to similar heterocyclic compounds.[5][6][7]

Combustion Calorimetry for Enthalpy of Formation

Objective: To determine the standard molar enthalpy of combustion (Δc H°), from which the standard molar enthalpy of formation (Δf H°) in the condensed phase can be calculated.

Apparatus: A static or rotating-bomb combustion calorimeter.

Generalized Protocol:

-

Press a known mass of the sample into a pellet.

-

Place the pellet in the crucible of the combustion bomb.

-

Add a small amount of water to the bomb to ensure saturation of the final atmosphere.

-

Seal the bomb and pressurize it with high-purity oxygen.

-

Immerse the bomb in the calorimeter vessel containing a known amount of water.

-

Allow the system to reach thermal equilibrium.

-

Ignite the sample via a cotton fuse connected to platinum ignition wires.

-

Record the temperature change of the water in the calorimeter.

-

Correct the temperature rise for heat exchange with the surroundings.

-

Calibrate the calorimeter using a standard substance with a known enthalpy of combustion (e.g., benzoic acid).

-

Calculate the standard molar enthalpy of combustion and subsequently the standard molar enthalpy of formation.

Differential Scanning Calorimetry (DSC) for Phase Transitions

Objective: To determine the temperatures and enthalpies of phase transitions (e.g., melting, solid-solid transitions).

Apparatus: A differential scanning calorimeter.

Generalized Protocol:

-

Accurately weigh a small sample (1-5 mg) into an aluminum DSC pan and hermetically seal it.

-

Place the sample pan and an empty reference pan into the DSC cell.

-

Heat the sample at a constant rate (e.g., 5-10 K/min) under an inert atmosphere (e.g., nitrogen).

-

Record the differential heat flow between the sample and the reference as a function of temperature.

-

The peak onset temperature of an endothermic or exothermic event corresponds to the transition temperature.

-

The enthalpy of the transition is determined by integrating the area of the peak.

Knudsen Effusion Method for Enthalpy of Sublimation

Objective: To measure the vapor pressure of the solid sample at different temperatures to determine the standard molar enthalpy of sublimation (Δsub H°).

Apparatus: A Knudsen effusion apparatus, which typically includes a Knudsen cell, a high-vacuum system, and a microbalance.

Generalized Protocol:

-

Load a known mass of the sample into the Knudsen cell, which has a small orifice of known area.

-

Place the cell in the apparatus and evacuate the system to a high vacuum.

-

Heat the cell to a constant temperature and monitor the mass loss over time due to effusion of the vapor through the orifice.

-

The rate of mass loss is used to calculate the vapor pressure at that temperature using the Knudsen equation.

-

Repeat the measurement at several different temperatures.

-

Plot the natural logarithm of the vapor pressure versus the inverse of the absolute temperature (Clausius-Clapeyron plot).

-

The standard molar enthalpy of sublimation can be derived from the slope of this plot.

Computational Thermochemistry

In the absence of experimental data, computational methods can provide valuable estimates of thermochemical properties. The Gaussian-3 (G3) theory, particularly the G3(MP2)//B3LYP composite method, is a high-level ab initio approach that has been shown to accurately predict enthalpies of formation for a wide range of organic molecules.[5][8]

G3(MP2)//B3LYP Computational Protocol

Objective: To calculate the gas-phase enthalpy of formation of this compound.

Computational Workflow:

-

Geometry Optimization: The molecular structure is optimized at the B3LYP/6-31G(d) level of theory.

-

Vibrational Frequencies: Vibrational frequencies are calculated at the same level to confirm the structure as a true minimum on the potential energy surface and to obtain the zero-point vibrational energy (ZPVE).

-

Single-Point Energy Calculations: A series of single-point energy calculations are performed at higher levels of theory (e.g., QCISD(T), MP4, MP2) with larger basis sets.

-

G3 Energy Calculation: The final G3 energy is obtained by combining the energies from the various calculations in a specific, predefined manner that aims to approximate the results of a much more computationally expensive calculation.

-

Enthalpy of Formation Calculation: The gas-phase enthalpy of formation is typically calculated using atomization or isodesmic reaction schemes, where the computed G3 energies of the target molecule and reference species with well-established experimental enthalpies of formation are used.

Computational Workflow Diagram

Caption: A logical workflow for the computational determination of the enthalpy of formation.

Conclusion

This technical guide has consolidated the currently available information on the thermochemical properties of this compound. While experimental data is presently lacking, this document provides the necessary foundational information for researchers to pursue such investigations. The detailed synthesis protocol allows for the preparation of the target compound. The generalized experimental procedures for combustion calorimetry, DSC, and the Knudsen effusion method, along with the outlined G3(MP2)//B3LYP computational workflow, offer robust pathways for determining the key thermochemical parameters of this important heterocyclic compound. The data generated from such studies will be invaluable for the broader scientific community, particularly those in drug development and materials science.

References

- 1. This compound | 15344-56-6 [chemicalbook.com]

- 2. chemuniverse.com [chemuniverse.com]

- 3. Page loading... [guidechem.com]

- 4. CN102875486A - Preparation method of 2-benzoxazole acetonitrile - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. Experimental and Theoretical Investigation on the Thermochemistry of 3-Methyl-2-benzoxazolinone and 6-Nitro-2-benzoxazolinone - PMC [pmc.ncbi.nlm.nih.gov]

- 7. umsl.edu [umsl.edu]

- 8. researchgate.net [researchgate.net]

Potential Research Areas for 1,3-Benzoxazol-2-ylacetonitrile: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3-Benzoxazol-2-ylacetonitrile, a heterocyclic compound featuring a benzoxazole core, has emerged as a versatile scaffold in medicinal chemistry. This technical guide provides a comprehensive overview of the current research landscape and future potential of this molecule. It details its synthesis, explores its significant in vitro biological activities, and elucidates potential mechanisms of action, with a focus on its anticancer and antimicrobial properties. This document aims to serve as a foundational resource for researchers and professionals in drug discovery and development, highlighting promising avenues for further investigation.

Introduction

Benzoxazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide spectrum of pharmacological activities.[1][2] The fused benzene and oxazole ring system of the benzoxazole core is a key structural motif found in numerous biologically active molecules.[3][4] Among these, this compound (also known as 2-cyanomethylbenzoxazole) stands out as a valuable building block for the synthesis of more complex derivatives and as a pharmacologically active agent in its own right.[5] This guide will delve into the potential research areas for this compound, focusing on its anticancer and antimicrobial activities, and provide detailed experimental protocols for its synthesis and biological evaluation.

Synthesis of this compound

The synthesis of this compound is most commonly achieved through the condensation of 2-aminophenol with a suitable C2 synthon, such as ethyl cyanoacetate or malononitrile.

Synthesis from 2-Aminophenol and Ethyl Cyanoacetate

A widely employed method involves the reaction of 2-aminophenol with ethyl cyanoacetate in the presence of a dehydrating agent or under high-temperature conditions.

Experimental Protocol:

-

Materials: 2-Aminophenol, Ethyl cyanoacetate, Polyphosphoric acid (PPA).

-

Procedure:

-

In a round-bottom flask, combine 2-aminophenol (1 equivalent) and ethyl cyanoacetate (1.1 equivalents).

-

Add polyphosphoric acid (PPA) as a catalyst and solvent.

-

Heat the reaction mixture at 150-160°C for 2-3 hours with constant stirring.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into ice-cold water to precipitate the crude product.

-

Filter the precipitate, wash thoroughly with water, and dry.

-

Recrystallize the crude product from ethanol to obtain pure this compound.

-

Synthesis from 2-Aminophenol and Malononitrile

An alternative synthesis route utilizes malononitrile as the C2 source.

Experimental Protocol:

-

Materials: 2-Aminophenol, Malononitrile, Glacial Acetic Acid, Ethanol.

-

Procedure:

-

Dissolve 2-aminophenol in ethanol in a round-bottom flask.

-

Add glacial acetic acid to the solution.

-

Heat the mixture to reflux.

-

Add malononitrile to the refluxing solution and continue to reflux for 8-15 hours.[5]

-

Monitor the reaction by TLC.[5]

-

After the reaction is complete, evaporate the solvent under reduced pressure.[5]

-

Purify the residue by column chromatography to yield this compound.[5]

-

Potential Research Area 1: Anticancer Activity

Benzoxazole derivatives have demonstrated significant potential as anticancer agents, and this compound serves as a key scaffold for developing novel therapeutics.[6][7] The anticancer activity of these compounds is often attributed to their ability to inhibit key enzymes involved in cancer progression and to induce apoptosis in cancer cells.

Mechanism of Action: Enzyme Inhibition

Several studies have highlighted the potential of benzoxazole derivatives to inhibit various kinases and enzymes implicated in cancer, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Epidermal Growth Factor Receptor (EGFR), and Aromatase.

-

VEGFR-2 Inhibition: VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels that is crucial for tumor growth and metastasis.[1] Inhibition of VEGFR-2 is a validated strategy in cancer therapy.[1] Several benzoxazole derivatives have shown potent inhibitory activity against VEGFR-2.[1][2][6][7]

-

EGFR Inhibition: The epidermal growth factor receptor (EGFR) is another important target in cancer therapy, as its overactivation can lead to uncontrolled cell proliferation. Certain benzoxazole derivatives have been identified as inhibitors of both wild-type and mutated EGFR.[8]

-

Aromatase Inhibition: Aromatase is a key enzyme in estrogen biosynthesis, and its inhibition is a primary treatment for hormone-dependent breast cancer. Some benzoxazole-containing compounds have shown promise as aromatase inhibitors.[8]

Quantitative Data on Enzyme Inhibition by Benzoxazole Derivatives:

| Compound Class | Target Enzyme | IC50 Value | Reference |

| Benzoxazole Derivative | VEGFR-2 | 0.0554 µM | [1] |

| Benzoxazole Derivative | VEGFR-2 | 97.38 nM | [2] |

| Benzoxazole/Benzothiazole Derivative | VEGFR-2 | 0.12 µM | [6] |

| Benzoxazole Derivative | EGFR (wild-type) | Potent Inhibition | [8] |

| Benzoxazole Derivative | EGFR (mutated L858R) | Higher potency than erlotinib | [8] |

| Benzoxazole Derivative | Aromatase (ARO) | Slightly less potent than letrozole | [8] |

Mechanism of Action: Induction of Apoptosis

A key mechanism through which benzoxazole derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death. This is often mediated through the activation of caspases and modulation of the Bcl-2 family of proteins.[9]

-

Caspase Activation: Treatment of cancer cells with benzoxazole derivatives has been shown to lead to an increase in the levels of executioner caspases, such as caspase-3 and caspase-9.[8][9]

-

Modulation of Bcl-2 Family Proteins: Benzoxazole derivatives can induce apoptosis by upregulating pro-apoptotic proteins like Bax and downregulating anti-apoptotic proteins like Bcl-2.[2][9]

-

Cell Cycle Arrest: In addition to apoptosis, these compounds can cause cell cycle arrest, often at the G2/M or Pre-G1 phase, preventing cancer cells from proliferating.[2][8]

Signaling Pathways Implicated in Anticancer Activity:

The anticancer effects of benzoxazole derivatives are likely mediated through the modulation of key signaling pathways that regulate cell survival, proliferation, and apoptosis.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of potential anticancer compounds.[10][11]

-

Materials: 96-well plates, cancer cell lines, cell culture medium, this compound stock solution (in DMSO), MTT solution (5 mg/mL in PBS), Solubilization solution (e.g., DMSO or acidified isopropanol).

-

Procedure:

-

Seed cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of the this compound stock solution in the cell culture medium.

-

Remove the old medium from the cells and add the medium containing different concentrations of the test compound. Include a vehicle control (DMSO) and a blank (medium only).

-

Incubate the plates for 48-72 hours at 37°C in a humidified CO2 incubator.

-

Add MTT solution to each well and incubate for another 4 hours.

-

Remove the MTT solution and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[5]

-

Potential Research Area 2: Antimicrobial Activity

Benzoxazole derivatives have also shown significant promise as antimicrobial agents against a range of bacteria and fungi.[12]

Mechanism of Action

The antimicrobial mechanism of benzoxazole derivatives is believed to involve the disruption of essential cellular processes in microorganisms.

-

Inhibition of Penicillin-Binding Proteins (PBPs) and β-Lactamases: Some benzazole acrylonitrile-based compounds have been suggested to bind to the active site of PBPs, which are crucial for bacterial cell wall synthesis. They may also inhibit β-lactamase, an enzyme that confers bacterial resistance to β-lactam antibiotics.

-

Disruption of Cell Membrane: Another proposed mechanism is the disruption of the microbial cell membrane, leading to leakage of cellular contents and cell death.

Quantitative Data on Antimicrobial Activity of Benzazole Acrylonitrile Derivatives:

| Compound | Microorganism | MIC (µg/mL) | Reference |

| Pyrimidine derivative of benzazole acrylonitrile | Escherichia coli | 1.0 | |

| Pyrimidine derivative of benzazole acrylonitrile | Pseudomonas aeruginosa | 1.0 |

Experimental Protocol: Agar Well Diffusion Method

The agar well diffusion method is a widely used preliminary screening technique to assess the antimicrobial activity of a compound.[12]

-

Materials: Sterile Petri dishes, Mueller-Hinton Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi), microbial inoculum (adjusted to 0.5 McFarland standard), sterile cork borer, this compound solution, positive control (standard antibiotic), solvent control.

-

Procedure:

-

Pour the molten agar into sterile Petri dishes and allow it to solidify.

-

Inoculate the agar surface evenly with the microbial suspension using a sterile swab.

-

Create uniform wells in the agar using a sterile cork borer.

-

Add a defined volume of the this compound solution, positive control, and solvent control into separate wells.[12]

-

Incubate the plates at 37°C for 24 hours for bacteria or at an appropriate temperature and duration for fungi.

-

Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.

-

Workflow for Antimicrobial Screening:

References

- 1. benchchem.com [benchchem.com]

- 2. bpsbioscience.com [bpsbioscience.com]

- 3. benchchem.com [benchchem.com]

- 4. epa.gov [epa.gov]

- 5. This compound | 15344-56-6 [chemicalbook.com]

- 6. ijpsdronline.com [ijpsdronline.com]

- 7. In silico studies of a novel scaffold of benzoxazole derivatives as anticancer agents by 3D-QSAR, molecular docking and molecular dynamics simulations - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. Benzoxazole derivatives as new generation of anti-breast cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Targeting apoptosis; design, synthesis and biological evaluation of new benzoxazole and thiazole based derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. VEGFR2 inhibition assay [bio-protocol.org]

- 11. researchgate.net [researchgate.net]

- 12. In silico studies of a novel scaffold of benzoxazole derivatives as anticancer agents by 3D-QSAR, molecular docking and molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Synthesis of 1,3-Benzoxazol-2-ylacetonitrile from o-Aminophenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 1,3-Benzoxazol-2-ylacetonitrile, a valuable building block in medicinal chemistry and materials science. The synthesis involves the condensation reaction of o-aminophenol with malononitrile in the presence of glacial acetic acid. This method is efficient, with reported yields exceeding 90%. The protocol includes a comprehensive list of reagents and materials, step-by-step experimental procedures, and data presentation in a structured format for clarity and reproducibility.

Introduction

Benzoxazole derivatives are a prominent class of heterocyclic compounds recognized for their wide range of pharmacological activities, including antimicrobial, anticancer, and antiviral properties.[1][2] The 2-cyanomethyl-substituted benzoxazole, specifically this compound, serves as a versatile intermediate for the synthesis of more complex bioactive molecules.[3] The presented protocol outlines a straightforward and high-yielding synthesis of this compound from readily available starting materials, o-aminophenol and malononitrile.[4]

Reaction Scheme

The synthesis proceeds via the condensation of o-aminophenol with malononitrile, catalyzed by glacial acetic acid, leading to the formation of the benzoxazole ring through cyclization and dehydration.

o-Aminophenol + Malononitrile → this compound

Quantitative Data Summary

The following tables summarize the reactants, solvents, and reaction conditions based on the described protocol.[4]

Table 1: Reactant and Reagent Specifications

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Amount | Moles (approx.) |

| o-Aminophenol | C₆H₇NO | 109.13 | 30 g | 0.275 |

| Malononitrile | C₃H₂N₂ | 66.06 | 40 g | 0.605 |

| Ethanol | C₂H₅OH | 46.07 | 100 mL | - |

| Glacial Acetic Acid | CH₃COOH | 60.05 | 10 mL | - |

Table 2: Reaction Conditions and Results

| Parameter | Value |

| Reaction Temperature | Reflux |

| Reaction Time | 10 hours |

| Product Yield | >90% |

| Purification Method | Column Chromatography |

Experimental Protocol

This protocol is adapted from the method described in patent CN102875486A.[4]

Materials and Equipment:

-

o-Aminophenol (30 g)

-

Malononitrile (40 g)

-

Ethanol (100 mL)

-

Glacial Acetic Acid (10 mL)

-

Round-bottom flask (250 mL)

-

Reflux condenser

-

Heating mantle

-

Magnetic stirrer and stir bar

-

Rotary evaporator

-

Thin Layer Chromatography (TLC) plates and chamber

-

Column chromatography setup (silica gel)

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask, dissolve 30 g of o-aminophenol in 100 mL of ethanol.

-

Addition of Catalyst: To the solution, add 10 mL of glacial acetic acid.

-

Initiation of Reaction: Begin stirring the mixture and heat it to reflux using a heating mantle.

-

Addition of Malononitrile: Once reflux is achieved, add 40 g of malononitrile to the reaction mixture.

-

Reaction Monitoring: Maintain the reaction at reflux for 10 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) to ensure the consumption of starting materials.[4]

-

Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol solvent using a rotary evaporator.

-

Purification: The crude product is then purified by column chromatography on silica gel to yield the final product, this compound.

Experimental Workflow

The following diagram illustrates the key stages of the synthesis process.

Caption: Workflow for the synthesis of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Crystal Structure and Stereochemistry Study of 2-Substituted Benzoxazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | 15344-56-6 [chemicalbook.com]

- 4. CN102875486A - Preparation method of 2-benzoxazole acetonitrile - Google Patents [patents.google.com]

Application Notes and Protocol for the Synthesis of 1,3-Benzoxazol-2-ylacetonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 1,3-Benzoxazol-2-ylacetonitrile, a valuable building block in medicinal chemistry and materials science. The presented method is a straightforward and high-yielding one-pot reaction involving the condensation of 2-aminophenol with malononitrile. This protocol is intended for laboratory use by trained professionals.

Introduction

This compound and its derivatives are important heterocyclic compounds that have garnered significant attention in pharmaceutical and materials research.[1] The benzoxazole moiety is a key structural feature in numerous biologically active molecules, exhibiting a wide range of therapeutic properties, including antimicrobial, antiviral, and antitumor activities.[1] The nitrile group in the 2-position serves as a versatile handle for further chemical modifications, making this compound a crucial intermediate for the synthesis of more complex molecules and potential drug candidates. The protocol described herein is based on the efficient condensation of 2-aminophenol and malononitrile in the presence of an acid catalyst, providing a reliable method for obtaining the target compound in high yield.[2]

Reaction Scheme

The synthesis of this compound proceeds via the condensation reaction between 2-aminophenol and malononitrile, catalyzed by glacial acetic acid in ethanol.

Chemical Equation:

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound.

| Parameter | Value | Reference |

| Reactants | ||

| 2-Aminophenol (MW: 109.13 g/mol ) | 30 g | [2] |

| Malononitrile (MW: 66.06 g/mol ) | 40 g | [2] |

| Solvent & Catalyst | ||

| Ethanol | 100 mL | [2] |

| Glacial Acetic Acid | 10 mL | [2] |

| Reaction Conditions | ||

| Temperature | Reflux | [2] |

| Reaction Time | 8 - 15 hours | [2] |

| Product Information | ||

| Product Name | This compound | [3] |

| Molecular Formula | C₉H₆N₂O | [3] |

| Molecular Weight | 158.16 g/mol | [3] |

| Theoretical Yield | ~43.5 g | |

| Reported Yield | > 90% | [2] |

| Purification Method | Column Chromatography | [2] |

Experimental Protocol

Materials and Equipment:

-

2-Aminophenol

-

Malononitrile

-

Ethanol (absolute)

-

Glacial Acetic Acid

-

Round-bottom flask (250 mL)

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Magnetic stir bar

-

Rotary evaporator

-

Silica gel for column chromatography

-